ALLO-2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

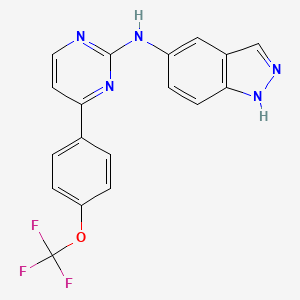

N-[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5O/c19-18(20,21)27-14-4-1-11(2-5-14)15-7-8-22-17(25-15)24-13-3-6-16-12(9-13)10-23-26-16/h1-10H,(H,23,26)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYGEBIJNWMVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ALLO-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ALLO-2, a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This compound has demonstrated efficacy against drug-resistant mutants of Smo, making it a compound of significant interest in oncology and developmental biology research.

Core Compound Properties

This compound is a small molecule inhibitor of the Smoothened receptor. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂F₃N₅O |

| Molecular Weight | 371.32 g/mol |

| Target | Smoothened (Smo) Receptor |

| Activity | Potent antagonist of wild-type and drug-resistant Smo mutants.[1] |

| IC₅₀ | 6 nM (against Hh-Ag1.5-induced luciferase expression in TM3-Gli-Luc cells)[1] |

Chemical Structure

The definitive chemical structure of this compound is crucial for understanding its interactions with the Smoothened receptor. While a public domain image of the precise 2D structure is not available, its molecular formula (C₁₈H₁₂F₃N₅O) provides the basis for its chemical identity.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the Smoothened (Smo) receptor, a central transducer in the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is a critical regulator of embryonic development and tissue homeostasis.[2][3] Its aberrant activation is implicated in various cancers.[2][3]

In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates Ptch's inhibition of Smo.[2][4] This allows Smo to become active and initiate a downstream signaling cascade that culminates in the activation of Gli family transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[2][4]

This compound exerts its inhibitory effect by binding to the Smoothened receptor, thereby preventing its activation even in the presence of an upstream stimulus. A key characteristic of this compound and its close analog, ALLO-1, is their ability to inhibit both wild-type Smo and the D473H mutant, which confers resistance to other Smo antagonists.[5] This suggests that this compound may bind to Smo in a distinct manner or allosteric site compared to other inhibitors.[5]

Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following are generalized protocols based on standard assays used for characterizing Smoothened antagonists. For specific details, it is imperative to consult the primary literature, particularly Tao et al., 2011.

Luciferase Reporter Gene Assay

This assay is used to quantify the inhibition of Hedgehog pathway activation.

Objective: To measure the IC₅₀ of this compound in a cell-based model of Hh pathway activation.

Materials:

-

TM3-Gli-Luc cells (a cell line engineered with a Gli-responsive luciferase reporter)

-

Hh-Ag1.5 (a Smoothened agonist)

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Seeding: Plate TM3-Gli-Luc cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

-

Treatment: Treat the cells with the various concentrations of this compound for a specified pre-incubation period.

-

Stimulation: Add a fixed concentration of the Smo agonist Hh-Ag1.5 to the wells to stimulate the Hedgehog pathway. Include control wells with no agonist and wells with agonist but no this compound.

-

Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 24-48 hours).

-

Lysis and Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Analysis: Normalize the data to the control wells and plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. Evidence for allosteric interactions of antagonist binding to the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Hedgehog pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Mechanism of Action of Cemacabtagene Ansegedleucel (cema-cel; formerly ALLO-501A)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cemacabtagene ansegedleucel (cema-cel) is an investigational, allogeneic chimeric antigen receptor (CAR) T-cell therapy designed to treat relapsed/refractory large B-cell lymphoma (LBCL). As an "off-the-shelf" therapy, cema-cel is derived from healthy donor T-cells, offering the potential for immediate availability and overcoming the logistical challenges associated with autologous CAR T-cell therapies. Cema-cel is engineered to express a CAR targeting the CD19 antigen, a protein widely expressed on the surface of B-cell malignancies. The therapy involves genetic modifications to the donor T-cells to prevent graft-versus-host disease (GvHD) and to allow for selective lymphodepletion of the patient's immune system. This guide provides a comprehensive overview of the mechanism of action of cema-cel, detailing its molecular and cellular interactions, the manufacturing process, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: Allogeneic CD19-Directed Immunotherapy

The fundamental mechanism of cema-cel revolves around the principles of CAR T-cell therapy, where a patient's or donor's T-cells are genetically modified to recognize and eliminate cancer cells.

Chimeric Antigen Receptor (CAR) Design and Function

Cema-cel is composed of allogeneic T-cells transduced with a lentiviral vector that introduces a CAR specifically designed to target the CD19 protein. This CAR is a synthetic receptor comprising three key domains:

-

Ectodomain: An extracellular single-chain variable fragment (scFv) derived from an anti-CD19 antibody. This domain is responsible for recognizing and binding to the CD19 antigen on the surface of malignant B-cells.

-

Transmembrane Domain: This domain anchors the CAR to the T-cell membrane.

-

Endodomain: The intracellular signaling domain, which typically includes a primary signaling domain (such as CD3-zeta) and one or more co-stimulatory domains (e.g., CD28 or 4-1BB). Upon binding of the ectodomain to CD19, the endodomain initiates a signaling cascade that activates the T-cell.

This targeted recognition and subsequent T-cell activation lead to the proliferation of CAR T-cells and the cytotoxic killing of CD19-expressing tumor cells.

Genetic Modifications for Allogeneic Use

A critical innovation of cema-cel is its allogeneic nature, which necessitates genetic modifications to prevent dangerous immune reactions between the donor T-cells and the recipient's body. These modifications are achieved using TALEN® gene-editing technology.[1][2][3]

-

T-Cell Receptor Alpha Constant (TRAC) Knockout: The gene encoding the T-cell receptor alpha constant is disrupted. This prevents the expression of the native T-cell receptor (TCR) on the surface of the CAR T-cells, thereby minimizing the risk of the infused cells recognizing the recipient's tissues as foreign and causing GvHD.[1][2]

-

CD52 Knockout: The gene for the CD52 protein is also disrupted. This renders the cema-cel product resistant to the anti-CD52 monoclonal antibody, ALLO-647, which is administered as part of the lymphodepletion regimen.[2][4]

The Role of Lymphodepletion and ALLO-647

For allogeneic CAR T-cells to effectively engraft, expand, and exert their anti-tumor activity, the patient's own immune system must be temporarily suppressed. This process is known as lymphodepletion.

Lymphodepletion Regimen

Patients receiving cema-cel first undergo a lymphodepletion regimen, typically consisting of the chemotherapeutic agents fludarabine and cyclophosphamide.[5][6] This regimen depletes the patient's endogenous lymphocytes, creating a more favorable environment for the infused allogeneic CAR T-cells to persist and proliferate.

Mechanism of ALLO-647

In conjunction with chemotherapy, patients receive ALLO-647, a humanized anti-CD52 monoclonal antibody.[4][5] CD52 is a protein present on the surface of mature lymphocytes. ALLO-647 binds to CD52 on the patient's T and B cells, marking them for destruction.[4] This deepens the lymphodepletion, further reducing the likelihood of the host immune system rejecting the allogeneic cema-cel product.[3] Because cema-cel has been engineered to be CD52-negative, it is not targeted by ALLO-647.[4]

Signaling Pathways and Experimental Workflows

Cema-cel Activation Signaling Pathway

The binding of the cema-cel CAR to the CD19 antigen on a target B-cell initiates a signaling cascade within the CAR T-cell, leading to its activation and cytotoxic function.

Caption: Cema-cel activation upon binding to CD19 on a malignant B-cell.

Experimental Workflow of the ALPHA/ALPHA2 Trials

The clinical development of cema-cel has been primarily conducted through the ALPHA and ALPHA2 trials. The general workflow for a patient participating in these trials is outlined below.

Caption: Generalized patient workflow in the ALPHA/ALPHA2 clinical trials.

Quantitative Data Summary

The following tables summarize key efficacy and safety data from the Phase 1 ALPHA/ALPHA2 trials in CAR T-naïve patients with relapsed/refractory Large B-Cell Lymphoma.

Table 1: Efficacy of Cema-cel in R/R LBCL (CAR T-naïve patients)

| Cohort | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) |

| All Patients (n=33) | 42% | 30% at Month 6 | Not Reported |

| Phase 2 Regimen (FCA90*) (n=12) | 66.7% | 58.3% | 23.1 months |

*FCA90: Fludarabine, Cyclophosphamide, and 90 mg total dose of ALLO-647. *Data from a cohort of 12 patients who received the optimized Phase 2 regimen.[7] 5 of 8 patients (62.5%) with the opportunity for 6-month follow-up achieved a CR, with 50% maintaining that CR through 6 months.[7]

Table 2: Safety Profile of Cema-cel with FCA90 Lymphodepletion

| Adverse Event | Any Grade | Grade ≥3 |

| Cytokine Release Syndrome (CRS) | 23% (of 87 patients) | 1% (of 87 patients) |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | No severe (Grade ≥3) events reported | 0% |

| Graft-versus-Host Disease (GvHD) | No events reported | 0% |

| Neutropenia | 85% | 82% |

| Anemia | 67% | 46% |

| Thrombocytopenia | 58% | 42% |

*Safety data from various presentations of the ALPHA/ALPHA2 trials.[4][7][8]

Experimental Protocols

ALPHA/ALPHA2 Study Design

The ALPHA (NCT03939026) and ALPHA2 (NCT04416984) trials are single-arm, open-label, multicenter Phase 1/2 studies.[8][9]

-

Primary Objectives: To assess the safety and tolerability of cema-cel (ALLO-501A) after a lymphodepletion regimen including fludarabine, cyclophosphamide, and ALLO-647, and to determine the maximum tolerated dose and recommended Phase 2 dose.[8]

-

Secondary Objectives: To evaluate the overall safety profile, characterize the pharmacokinetics and pharmacodynamics of cema-cel and ALLO-647, and assess the overall response rate.[8]

-

Patient Population: Adult patients with relapsed/refractory large B-cell lymphoma.[9][10]

-

Treatment Protocol:

-

Lymphodepletion: Patients receive a 3-day course of fludarabine (e.g., 30 mg/m²/day) and cyclophosphamide (e.g., 300 mg/m²/day), along with ALLO-647 (e.g., a total dose of 90 mg).[6][7]

-

CAR T-cell Infusion: Following lymphodepletion, patients receive a single intravenous infusion of cema-cel at a specified dose (e.g., 120 x 10⁶ CAR+ cells).[6]

-

Response Assessment: Tumor response is typically assessed at Day 28 and at subsequent time points using standard criteria (e.g., Lugano 2014).

-

Conclusion

Cemacabtagene ansegedleucel represents a significant advancement in the field of cancer immunotherapy, offering a potentially readily available allogeneic CAR T-cell therapy for patients with relapsed/refractory large B-cell lymphoma. Its mechanism of action is centered on a CD19-targeting CAR, with crucial genetic modifications to abrogate GvHD and confer resistance to a selective lymphodepleting antibody. Clinical data from the ALPHA and ALPHA2 trials have demonstrated promising efficacy and a manageable safety profile, supporting its continued development in pivotal trials.[7][11] The "off-the-shelf" nature of cema-cel has the potential to expand access to CAR T-cell therapy for a broader patient population.

References

- 1. onclive.com [onclive.com]

- 2. News: Allogene Therapeutics Activates First Clinical Sites for Pivotal Phase 2 Trial of Cema-Cel - CRISPR Medicine [crisprmedicinenews.com]

- 3. Results from the ALPHA study on ALLO-501 and lymphodepleting ALLO-647 in R/R DLBCL or FL [lymphomahub.com]

- 4. researchgate.net [researchgate.net]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. ir.allogene.com [ir.allogene.com]

- 7. P1125: DURABLES RESPONSES ACHIEVED WITH ANTI-CD19 ALLOGENEIC CAR T ALLO-501/501A IN PHASE 1 TRIALS OF AUTOLOGOUS CAR T-NAÏVE PATIENTS WITH RELAPSED/REFRACTORY LARGE B-CELL LYMPHOMA (R/R LBCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Clinical Trial Details | GCI [qa.georgiacancerinfo.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. curetoday.com [curetoday.com]

biological target of ALLO-2

An in-depth analysis reveals that the term "ALLO-2" does not correspond to a single, officially designated biological agent. Instead, it likely refers to the subject of the ALPHA2 trial , an investigational allogeneic CAR T-cell therapy known as ALLO-501A . This therapy is under development by Allogene Therapeutics. This technical guide will focus on ALLO-501A, its biological target, and the associated clinical research.

Core Subject: ALLO-501A

ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy. As an "off-the-shelf" product, it is derived from healthy donor T-cells, which are genetically engineered to express CARs. This approach contrasts with autologous CAR T-cell therapies, which utilize a patient's own T-cells.

Primary Biological Target: CD19

The designated biological target of ALLO-501A is the CD19 (Cluster of Differentiation 19) protein . CD19 is a B-lymphocyte antigen expressed on the surface of both healthy and malignant B-cells. Its consistent presence on cancerous B-cells in various hematological malignancies makes it a prime target for immunotherapies.

Mechanism of Action

ALLO-501A functions by redirecting the patient's immune system to identify and eliminate CD19-expressing cancer cells. The engineered CAR T-cells recognize the CD19 antigen on tumor cells, leading to T-cell activation and subsequent cytotoxicity against the malignant cells.

Clinical Development: The ALPHA2 Trial

ALLO-501A has been evaluated in the ALPHA2 trial (NCT04416984), a Phase 1/2 study in adult patients with relapsed or refractory large B-cell lymphoma (LBCL).[1][2] The trial assesses the safety, efficacy, and cell kinetics of ALLO-501A following a lymphodepletion regimen that includes fludarabine, cyclophosphamide, and ALLO-647.[2]

Quantitative Clinical Data

The following table summarizes key efficacy data from the ALPHA and ALPHA2 trials for patients with relapsed/refractory Large B-Cell Lymphoma.

| Clinical Endpoint | Patient Cohort | Value | Source |

| Objective Response Rate (ORR) | Overall | 56% (95% CI, 21%-86%) | [1] |

| Complete Response (CR) Rate | Overall | 44% (95% CI, 14%-79%) | [1] |

| ORR | Dose Level 2 (120 × 10^6 CAR T-cells) | 50% (95% CI, 7%-93%) | [1] |

| CR Rate | Dose Level 2 (120 × 10^6 CAR T-cells) | 50% (2 CRs) | [1] |

| ORR | Consolidation Treatment | 60% (95% CI, 15%-95%) | [1] |

| CR Rate | Consolidation Treatment | 40% (95% CI, 5%-85%) | [1] |

| Median Duration of Response (DOR) | Patients achieving CR | 23.1 months | |

| Median Progression-Free Survival (PFS) | Patients achieving CR | 24 months |

Experimental Protocols

ALPHA2 Trial Protocol Overview

The ALPHA2 study is a single-arm, open-label, multicenter Phase 1/2 trial.[2]

-

Patient Population : Adults with relapsed or refractory large B-cell lymphoma who have not previously received autologous CAR T-cell therapy.[1]

-

Lymphodepletion Regimen : Patients undergo a lymphodepletion regimen consisting of fludarabine, cyclophosphamide, and ALLO-647.[2] This step is crucial to reduce the number of endogenous lymphocytes and create a favorable environment for the infused allogeneic CAR T-cells to expand and persist.

-

ALLO-501A Infusion : Following lymphodepletion, patients receive an infusion of ALLO-501A.

-

Endpoint Assessment : The primary endpoints are the assessment of safety, efficacy (as measured by response rates), and the cellular kinetics of ALLO-501A.[2]

Signaling Pathways and Experimental Workflows

CD19-Targeted CAR T-Cell Signaling

The diagram below illustrates the general signaling cascade initiated upon the engagement of the CAR on the T-cell with the CD19 antigen on a cancer cell. This interaction triggers a series of intracellular signaling events that lead to T-cell activation, cytokine release, and tumor cell lysis.

ALPHA2 Clinical Trial Workflow

The following diagram outlines the key stages of patient progression through the ALPHA2 clinical trial.

Conclusion

While "this compound" is not a formal designation, the context strongly points to ALLO-501A, an allogeneic CAR T-cell therapy targeting the CD19 antigen. Clinical data from the ALPHA and ALPHA2 trials suggest that this "off-the-shelf" therapy holds promise for patients with relapsed or refractory large B-cell lymphoma, demonstrating significant and durable responses. The ongoing research and clinical development are critical in determining the future role of ALLO-501A in the landscape of cancer immunotherapy.

References

An In-depth Technical Guide to the Discovery and Synthesis of Diacetylenic Spiroacetal Enol Ethers

This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of diacetylenic spiroacetal enol ethers, a class of natural products with significant anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Diacetylenic spiroacetal enol ethers are a class of polyacetylene natural products isolated from various plant species, including Chrysanthemum indicum and Tanacetum parthenium. These compounds are characterized by a unique spiroacetal core and a conjugated diacetylenic side chain. Initial research into this class of molecules, particularly the compound referred to herein as (-)-AL-2, has revealed potent anti-inflammatory effects, making them promising candidates for further investigation in drug discovery programs.

Discovery and Isolation

The discovery of diacetylenic spiroacetal enol ethers is rooted in the phytochemical investigation of traditional medicinal plants. Notably, a series of these compounds have been successfully isolated from the aerial parts of Chrysanthemum indicum. The isolation process typically involves extraction with an organic solvent, followed by a multi-step chromatographic purification.

Experimental Protocol: Isolation from Chrysanthemum indicum

The dried and powdered aerial parts of Chrysanthemum indicum are extracted with dichloromethane (CH2Cl2) at room temperature. The resulting crude extract is then subjected to a series of chromatographic separations. An example of a typical isolation workflow is presented below.

The structure of the isolated compounds is elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD) to determine the absolute stereochemistry.

Total Synthesis of (-)-AL-2

The first total synthesis of (-)-AL-2, a representative diacetylenic spiroacetal enol ether, was a key step in confirming its structure and providing a scalable route for producing the compound for further biological evaluation. The synthesis strategy relies on a palladium-catalyzed intramolecular acetalization and stereoselective construction of the (E)-methoxycarbonylmethylidene functionality.

Experimental Protocol: Key Synthetic Step

A pivotal step in the synthesis involves the treatment of a 3,4-dioxygenated-9-hydroxy-1-nonyn-5-one derivative, which is derived from diethyl L-tartrate, with a palladium catalyst in methanol under a carbon monoxide atmosphere. This reaction facilitates an intramolecular acetalization and the stereoselective formation of the (E)-methoxycarbonylmethylidene group, thereby constructing the core 1,6-dioxaspiro[4.5]decane framework of (-)-AL-2.

Biological Activity and Mechanism of Action

Diacetylenic spiroacetal enol ethers have demonstrated significant anti-inflammatory activity. Their mechanism of action involves the modulation of key signaling pathways related to the inflammatory response.

Inhibition of Nitric Oxide Production

Several diacetylenic spiroacetal enol ethers isolated from Chrysanthemum indicum have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are summarized in the table below.

| Compound | IC50 (µM) for NO Inhibition |

| 1 | > 100 |

| 2 | 24.3 ± 2.1 |

| 3 | > 100 |

| 4 | 15.8 ± 1.5 |

| 5 | 11.2 ± 1.1 |

| 6 | 18.9 ± 1.7 |

| 7 | 9.8 ± 0.9 |

| 8 | 7.42 ± 0.87 |

| 9 | 12.5 ± 1.3 |

| 10 | 10.3 ± 1.0 |

| Dexamethasone | 15.6 ± 1.2 |

Signaling Pathway Modulation

The anti-inflammatory effects of these compounds are attributed to their ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocol: Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined by measuring the amount of nitrite using the Griess reagent. A standard curve is generated using sodium nitrite.

Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and components of the MAPK and Nrf2 pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Diacetylenic spiroacetal enol ethers represent a promising class of natural products with potent anti-inflammatory properties. The successful total synthesis of (-)-AL-2 has paved the way for further structure-activity relationship studies and the development of novel anti-inflammatory agents. The elucidation of their mechanism of action, involving the modulation of the Nrf2 and MAPK signaling pathways, provides a solid foundation for their future therapeutic applications. This guide provides the foundational knowledge for researchers to further explore the potential of this exciting class of molecules.

In-Depth Technical Guide to Allogeneic CAR T-Cell Therapy: Focus on ALLO-501A (cema-cel)

A Preliminary Investigation into "ALLO-2"

Initial research into a therapeutic candidate designated "this compound" did not yield a direct match within publicly available scientific literature or clinical trial databases. However, the context of the inquiry, focusing on advanced cell therapies for researchers and drug development professionals, strongly suggests a potential reference to the clinical development pipeline of Allogene Therapeutics. A prominent candidate within their portfolio, ALLO-501A, notably underwent investigation in a pivotal Phase 2 clinical trial designated "ALPHA2". It is hypothesized that "this compound" may be an internal shorthand or a conflation of the therapeutic candidate and its corresponding clinical trial. This guide will, therefore, focus on ALLO-501A, also known as cemacabtagene ansegedleucel (cema-cel), as the likely subject of interest.

Core Concept: Allogeneic CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy is a form of immunotherapy that utilizes genetically engineered T-cells to recognize and eliminate cancer cells. Conventional autologous CAR T-cell therapies involve harvesting a patient's own T-cells, modifying them in a laboratory, and then re-infusing them into the patient. While effective, this process is patient-specific, time-consuming, and can be subject to manufacturing challenges.

Allogeneic, or "off-the-shelf," CAR T-cell therapy aims to overcome these limitations by using T-cells from healthy donors. These cells can be prepared in advance, cryopreserved, and made readily available for multiple patients. A key challenge in allogeneic therapy is preventing graft-versus-host disease (GvHD), where the donor T-cells attack the recipient's tissues, and avoiding rejection of the CAR T-cells by the patient's immune system.

ALLO-501A (cema-cel): An Anti-CD19 Allogeneic CAR T-Cell Therapy

ALLO-501A is an investigational allogeneic CAR T-cell therapy developed by Allogene Therapeutics. It is designed to target the CD19 protein, which is expressed on the surface of B-cells and is a clinically validated target for B-cell malignancies, such as large B-cell lymphoma (LBCL).

Mechanism of Action

The core of ALLO-501A's mechanism of action lies in its engineered T-cells that express a CAR targeting CD19. This CAR is a synthetic receptor that endows the T-cells with the ability to recognize and bind to the CD19 antigen on tumor cells. This binding initiates a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and the release of cytotoxic molecules that kill the target cancer cell.

To enable its allogeneic use, ALLO-501A incorporates several key genetic modifications using Transcription Activator-Like Effector Nuclease (TALEN®) gene-editing technology:

-

Disruption of the T-cell Receptor Alpha Constant (TRAC) Gene: This modification prevents the expression of the native T-cell receptor (TCR) on the surface of the CAR T-cells. The absence of the TCR is crucial to prevent the donor T-cells from recognizing the recipient's cells as foreign, thereby mitigating the risk of GvHD.

-

Disruption of the CD52 Gene: The CD52 protein is a target for certain monoclonal antibodies used in lymphodepleting chemotherapy. By knocking out the CD52 gene, ALLO-501A cells are rendered resistant to anti-CD52 antibodies, such as ALLO-647, which can then be used to deplete the patient's own immune cells prior to CAR T-cell infusion. This lymphodepletion creates a more favorable environment for the engraftment and expansion of the allogeneic CAR T-cells.

The "Alloy" Manufacturing Process

Allogene Therapeutics utilizes a proprietary manufacturing process known as "Alloy" for its allogeneic CAR T-cell products. While specific details of the process are proprietary, it is designed to ensure the consistent production of high-quality, off-the-shelf CAR T-cell therapies from healthy donor cells. The process involves the selection of donor T-cells, lentiviral transduction to introduce the CAR construct, TALEN-mediated gene editing, and subsequent expansion of the engineered cells. The final product is cryopreserved for on-demand use.

Quantitative Data Summary

The clinical efficacy and safety of ALLO-501A have been evaluated in the Phase 1 ALPHA and Phase 1/2 ALPHA2 clinical trials in patients with relapsed/refractory (r/r) large B-cell lymphoma. The following tables summarize key quantitative data from these studies.

| Table 1: Efficacy of ALLO-501A in r/r Large B-Cell Lymphoma (ALPHA/ALPHA2 Trials) | |

| Endpoint | Result |

| Overall Response Rate (ORR) | 58% |

| Complete Response (CR) Rate | 42% |

| Median Duration of Response (DOR) in Patients with CR | 23.1 months |

| Median Overall Survival (OS) in Patients with CR | Not Reached |

| Table 2: Safety Profile of ALLO-501A in r/r Large B-Cell Lymphoma (ALPHA/ALPHA2 Trials) | |

| Adverse Event | Incidence |

| Cytokine Release Syndrome (CRS) (Any Grade) | 24% |

| Grade 3+ CRS | 0% |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% |

| Graft-versus-Host Disease (GvHD) | 0% |

| Most Common Grade 3+ Treatment-Emergent Adverse Events | Neutropenia, Anemia, Thrombocytopenia |

Experimental Protocols

Detailed, step-by-step experimental protocols for clinical-grade cell therapy manufacturing and administration are highly proprietary and not fully disclosed in public literature. However, based on information from clinical trial registrations (NCT04416984) and publications, the following outlines the key methodologies.

Patient Eligibility and Enrollment (ALPHA2 Trial)

-

Inclusion Criteria: Adult patients with histologically confirmed relapsed/refractory large B-cell lymphoma who have received at least two prior lines of therapy. Patients must have an ECOG performance status of 0 or 1 and adequate organ function.

-

Exclusion Criteria: Patients with a history of central nervous system (CNS) lymphoma or other active malignancies. Prior treatment with autologous CD19 CAR T-cell therapy was an exclusion for some cohorts.

Lymphodepletion Regimen

Prior to the infusion of ALLO-501A, patients undergo a lymphodepletion regimen to reduce the number of circulating lymphocytes, thereby creating a favorable environment for the engraftment and expansion of the allogeneic CAR T-cells. The regimen typically consists of:

-

Fludarabine: Administered intravenously.

-

Cyclophosphamide: Administered intravenously.

-

ALLO-647: An anti-CD52 monoclonal antibody administered intravenously.

ALLO-501A Administration

-

ALLO-501A is administered as a single intravenous infusion. The cell dose is calculated based on the number of viable CAR-positive T-cells.

Monitoring and Biomarker Analysis

-

Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on CRS, ICANS, and GvHD.

-

Efficacy Assessment: Tumor response is assessed at predefined intervals using imaging techniques as per the Lugano classification for lymphoma.

-

Pharmacokinetics: The expansion and persistence of ALLO-501A in the peripheral blood are monitored using quantitative polymerase chain reaction (qPCR) to detect the CAR transgene.

-

Immunogenicity: Patient blood samples are analyzed for the development of anti-drug antibodies (ADAs) against the CAR protein.

-

Cellular Kinetics: Flow cytometry is used to phenotype and quantify various immune cell populations in the peripheral blood.

Visualizations

Signaling Pathway of an Anti-CD19 CAR T-Cell

An In-depth Technical Guide on the In Vitro Effects of Alpha-2 Adrenergic Receptor Agonists

Disclaimer: The term "ALLO-2" is not a recognized standard scientific name for a specific molecule. This guide assumes the user is inquiring about the well-established class of drugs known as Alpha-2 (α₂) Adrenergic Receptor Agonists , given their relevance to in vitro pharmacological studies.

This technical guide provides a comprehensive overview of the in vitro effects of α₂-adrenergic receptor agonists, designed for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway.

The α₂-adrenergic receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous catecholamines norepinephrine and epinephrine. There are three main subtypes: α₂ₐ, α₂₈, and α₂C.[1] These receptors are crucial pharmacological targets for conditions like hypertension, sedation, and analgesia.[2] Their primary mechanism of action involves coupling to the inhibitory G-protein, Gi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Quantitative Data: In Vitro Potency and Affinity

The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of common α₂-adrenergic agonists at the three human receptor subtypes. These values are critical for understanding the selectivity and pharmacological profile of these compounds.

Table 1: Binding Affinity (Kᵢ, nM) of α₂-Adrenergic Agonists

| Compound | α₂ₐ-AR | α₂₈-AR | α₂C-AR | Reference |

| Norepinephrine | 4.7 | 12 | 8.3 | N/A |

| Epinephrine | 2.5 | 4.0 | 3.2 | N/A |

| Clonidine | 1.9 | 1000 | 7.9 | [2] |

| Dexmedetomidine | 1.0 | 180 | 3.5 | [2] |

| Guanfacine | 20 | 2000 | 32 | N/A |

| UK-14,304 | 0.88 ± 0.17 | N/A | N/A | [4] |

| [³H]Yohimbine | 6.2 ± 1.4 | N/A | N/A | [4] |

Table 2: Functional Potency (EC₅₀, nM) and Efficacy (% Max Response) from [³⁵S]GTPγS Binding Assays

| Compound | Subtype | EC₅₀ (nM) | Efficacy (% of UK-14,304) | Reference |

| Dexmedetomidine | α₂ₐ-AR | 1.8 | 100% | [5] |

| α₂₈-AR | 15 | 85% | [5] | |

| α₂C-AR | 1.3 | 95% | [5] | |

| Clonidine | α₂ₐ-AR | 25 | 80% | [5] |

| α₂₈-AR | >10,000 | <10% | [5] | |

| α₂C-AR | 30 | 70% | [5] | |

| Guanfacine | α₂ₐ-AR | 40 | 60% | [5] |

| α₂₈-AR | >10,000 | <5% | [5] | |

| α₂C-AR | 150 | 50% | [5] |

Note: The [³⁵S]GTPγS binding assay measures the activation of G-proteins, an early step in the signaling cascade.[6] EC₅₀ is the concentration of an agonist that gives half-maximal response. Efficacy (Emax) is the maximal response, often normalized to a full agonist like UK-14,304.[5]

Core Signaling Pathway

Activation of α₂-adrenergic receptors by an agonist initiates a signaling cascade through the inhibitory G-protein, Gαi. This pathway is fundamental to the physiological effects of these receptors.

Experimental Protocols & Workflows

Standard in vitro assays are used to characterize the pharmacological properties of α₂-adrenergic receptor agonists. These include binding assays to determine affinity and functional assays to measure receptor activation and downstream signaling.

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of a non-radioactive test compound by assessing its ability to compete with a known radioligand for binding to the receptor.[7]

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissue expressing the α₂-adrenergic receptor subtype of interest in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

50 µL of radioligand (e.g., [³H]Yohimbine) at a final concentration near its Kₔ value.

-

50 µL of the unlabeled test compound at various concentrations (typically a serial dilution).

-

For determining non-specific binding, use a high concentration of a known α₂ antagonist (e.g., 10 µM phentolamine).

-

-

Incubation: Initiate the binding reaction by adding 50 µL of the membrane suspension (5-20 µg protein/well). Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to minimize non-specific binding.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This is a functional assay that directly measures the activation of G-proteins upon agonist binding.[8] Agonist stimulation of the Gi-coupled α₂-AR facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi subunit. The amount of incorporated radioactivity is proportional to the level of receptor activation.[6]

Workflow Diagram:

Detailed Protocol:

-

Reagents:

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

[³⁵S]GTPγS: ~0.1 nM final concentration.

-

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test agonist.

-

Pre-incubation: Add the membrane preparation (10-20 µg protein/well) and pre-incubate for 15-20 minutes at 30°C to allow agonist binding.

-

Reaction Initiation: Start the G-protein activation by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate for 30-60 minutes at 30°C. The optimal time should be determined empirically.

-

Termination and Filtration: Stop the reaction by rapid filtration over a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Quantification: Measure the incorporated radioactivity via scintillation counting. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).

-

Data Analysis: Subtract non-specific binding to obtain agonist-stimulated binding. Plot the results against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

cAMP Inhibition Assay

This assay measures a key downstream consequence of α₂-AR activation: the inhibition of adenylyl cyclase activity.[3] Since α₂-ARs are Gi-coupled, their activation reduces cAMP levels. To measure this reduction, intracellular cAMP is first stimulated using forskolin, an adenylyl cyclase activator.[9]

Detailed Protocol:

-

Cell Culture: Plate cells expressing the α₂-AR in a 96- or 384-well plate and grow to confluence.

-

Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

-

Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for 15-30 minutes.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase biosensors (e.g., GloSensor).[10][11]

-

Data Analysis: The agonist will cause a concentration-dependent decrease in the forskolin-stimulated cAMP level. Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (potency) and the maximal percentage of inhibition (efficacy).

References

- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptors - Life Science Products [stressmarq.com]

- 4. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ALLO-2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, including basal cell carcinoma and medulloblastoma. Consequently, the Hh pathway, particularly the G protein-coupled receptor (GPCR) Smoothened (SMO), has emerged as a key target for therapeutic intervention. ALLO-2 is a potent small molecule antagonist of SMO. This guide provides a comprehensive overview of the this compound signaling pathway, focusing on its mechanism of action as an inhibitor of Hh signaling. It includes a summary of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of the signaling cascade and experimental workflows.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH1) tonically inhibits the 7-pass transmembrane protein Smoothened (SMO). This inhibition prevents SMO from accumulating in the primary cilium, a key signaling organelle. In this "off" state, the downstream transcription factors of the Glioma-associated oncogene (GLI) family are sequestered in the cytoplasm by Suppressor of fused (SUFU) and are proteolytically processed into transcriptional repressors (GliR).

Upon binding of an HH ligand to PTCH1, the inhibition on SMO is relieved. SMO then translocates to the primary cilium, leading to a cascade of events that prevents the processing of GLI proteins into their repressor forms. Full-length GLI proteins (GliA) then accumulate, translocate to the nucleus, and activate the transcription of Hh target genes, which regulate cell proliferation, differentiation, and survival.

This compound: A Potent Antagonist of Smoothened

This compound is a synthetic small molecule that functions as a potent antagonist of the SMO receptor. By directly binding to SMO, this compound effectively blocks the activation of the Hh signaling pathway, even in the presence of activating ligands or mutations. Its chemical formula is C18H12F3N5O and it has a molecular weight of 371.32.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor. This binding event prevents the conformational changes in SMO that are necessary for its activation and subsequent downstream signaling. As a result, the processing of GLI proteins into their repressor forms continues, and the transcription of Hh target genes is suppressed. An important characteristic of this compound is its ability to inhibit drug-resistant mutants of SMO, such as the D473H mutation in human SMO (D477G in mouse), which confers resistance to other SMO inhibitors.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified using various in vitro assays. The following table summarizes the available data.

| Assay Type | Cell Line | Activator | Parameter | Value | Reference |

| Luciferase Reporter Assay | TM3-Gli-Luc | Hh-Ag1.5 | IC50 | 6 nM | |

| Inhibition of Mutant SMO | Not Specified | Not Specified | Fold change in IC50 (D477G vs. WT) | ~2-fold |

Experimental Protocols

The characterization of Hedgehog pathway inhibitors like this compound relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Hedgehog Pathway Luciferase Reporter Assay

This assay is used to quantify the activity of the Hh signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Objective: To determine the IC50 of this compound in inhibiting agonist-induced Hh pathway activation.

Materials:

-

TM3-Gli-Luc cells (a cell line stably expressing a GLI-responsive luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Hh-Ag1.5 (a small molecule SMO agonist)

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TM3-Gli-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS).

-

Agonist Stimulation: Add the this compound dilutions to the cells, followed by the addition of Hh-Ag1.5 to a final concentration that elicits a robust luciferase signal (e.g., in the low nanomolar range). Include wells with vehicle control (DMSO) and agonist-only control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a constitutively expressed Renilla luciferase). Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Smoothened Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the Smoothened receptor.

Objective: To determine the binding affinity (Ki) of this compound for the SMO receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing human SMO.

-

Radioligand (e.g., [3H]-Cyclopamine or another high-affinity SMO ligand).

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Membrane Addition: Add the cell membranes containing the SMO receptor to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the 96-well filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. The IC50 value is determined by fitting the data to a competitive binding equation. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The Hedgehog Signaling Pathway and Inhibition by this compound

Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and inhibition by this compound.

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for determining the IC50 of this compound using a luciferase reporter assay.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound to SMO.

Conclusion

This compound is a potent and valuable tool for studying the Hedgehog signaling pathway. Its ability to inhibit a drug-resistant mutant of SMO highlights its potential as a lead compound for the development of novel therapeutics for cancers driven by aberrant Hh signaling. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and other SMO antagonists.

potential therapeutic applications of ALLO-2

An In-depth Technical Guide on the Therapeutic Potential of ALLO-501A, an Allogeneic CAR T-Cell Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allogeneic chimeric antigen receptor (CAR) T-cell therapy represents a paradigm shift in oncology, offering the potential for an "off-the-shelf" treatment that overcomes the logistical and manufacturing challenges associated with autologous CAR T-cell therapies. ALLO-501A is a next-generation, allogeneic anti-CD19 CAR T-cell therapy being investigated for the treatment of relapsed/refractory (R/R) large B-cell lymphoma (LBCL). This guide provides a comprehensive overview of ALLO-501A, including its mechanism of action, manufacturing process, clinical trial data, and detailed experimental protocols from the pivotal ALPHA2 study.

Mechanism of Action of ALLO-501A

ALLO-501A is genetically modified to express a CAR that recognizes the CD19 protein, a B-cell surface antigen widely expressed in B-cell malignancies. The therapy is engineered using TALEN® gene editing technology to disrupt the T-cell receptor alpha constant (TRAC) gene, which mitigates the risk of graft-versus-host disease (GvHD), a common complication of allogeneic cell therapies. Additionally, the CD52 gene is disrupted, rendering the ALLO-501A cells resistant to the anti-CD52 monoclonal antibody ALLO-647, which is used for lymphodepletion.

Upon infusion, ALLO-501A CAR T-cells recognize and bind to CD19-expressing tumor cells. This binding triggers a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the malignant B-cells.

Signaling Pathway

The following diagram illustrates the putative signaling pathway initiated upon CD19 antigen recognition by the ALLO-501A CAR.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ALLO-2, a potent Smoothened (Smo) antagonist, and its related analog, ALLO-1. It details their mechanism of action within the Hedgehog signaling pathway, efficacy against wild-type and drug-resistant Smo mutants, and the experimental protocols utilized for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel cancer therapeutics targeting aberrant Hedgehog signaling.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor-like protein.[1][2] This inhibition prevents the activation of downstream signaling components, ultimately leading to the proteolytic processing of Gli transcription factors into their repressor forms.[2]

Upon binding of a Hh ligand (e.g., Sonic hedgehog, Shh) to PTCH, the inhibition of Smo is relieved.[2] Activated Smo then translocates to the primary cilium and initiates a signaling cascade that results in the conversion of Gli proteins into their activator forms.[1][2] These activated Gli transcription factors then move to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[1]

Dysregulation of the Hh pathway, often through mutations in PTCH or activating mutations in Smo, can lead to uncontrolled cell growth and is implicated in various cancers, including basal cell carcinoma and medulloblastoma.[3] Consequently, Smo has emerged as a key therapeutic target for the development of anti-cancer drugs.[3]

This compound and ALLO-1: Potent Smoothened Antagonists

This compound and its close analog, ALLO-1, are small molecule antagonists of the Smoothened receptor.[4] They have demonstrated potent inhibitory activity against the Hedgehog signaling pathway by directly targeting Smo. A key feature of these compounds is their ability to inhibit not only wild-type Smo but also clinically relevant drug-resistant mutants, such as those with D473H and D477G mutations.[4] This suggests a distinct binding mode compared to some other Smo antagonists, offering a potential advantage in overcoming acquired resistance in a clinical setting.

Chemical Structure

The chemical structures of ALLO-1 and this compound are not publicly available in the search results. The pivotal publication by Tao et al. (2011) would contain this information.

Synthesis

Detailed synthetic protocols for ALLO-1 and this compound are described in the primary literature by Tao et al. (2011). A generalized synthetic scheme would be presented here upon accessing the full text of the publication.

Quantitative Data

The following table summarizes the available quantitative data for ALLO-1 and this compound, primarily from in vitro studies.

| Compound | Target | Assay | Agonist/Stimulus | Cell Line | IC50 | Reference |

| This compound | Smoothened | Luciferase Expression | Hh-Ag1.5 | TM3-Gli-Luc | 6 nM | [4] |

| ALLO-1 | Wild-type Smoothened | Luciferase Expression | Hh-Ag1.5 | TM3-Gli-Luc | 50 nM | [4] |

| ALLO-1 | Wild-type Smoothened | Not Specified | Not Specified | Not Specified | ~2-fold shift vs. D477G mutant | [4] |

| This compound | Wild-type Smoothened | Not Specified | Not Specified | Not Specified | ~2-fold shift vs. D477G mutant | [4] |

| ALLO-1 | D473H mutant human SMO | Not Specified | Not Specified | Not Specified | Similar potency to wild-type | [4] |

| This compound | D473H mutant human SMO | Not Specified | Not Specified | Not Specified | Similar potency to wild-type | [4] |

Mechanism of Action

This compound and ALLO-1 function as antagonists of the Smoothened receptor. By binding to Smo, they prevent its activation and subsequent downstream signaling, effectively blocking the Hedgehog pathway. Their ability to inhibit drug-resistant mutants suggests that they may bind to a site on Smo that is distinct from or less affected by these mutations compared to other inhibitors.[4] The binding of this compound and ALLO-1 to Smo prevents the activation of Gli transcription factors, thereby inhibiting the expression of genes that drive tumor growth.

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound and its analogs.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli.[5][6]

Objective: To determine the inhibitory effect of compounds like this compound on Hedgehog pathway activation.

Materials:

-

TM3-Gli-Luc cells (or other suitable cell line stably expressing a Gli-responsive luciferase reporter)[4]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hedgehog pathway agonist (e.g., Hh-Ag1.5, Shh-conditioned medium)[4]

-

Test compounds (this compound, ALLO-1)

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)[7][8]

-

Luminometer

Protocol:

-

Cell Seeding: Seed TM3-Gli-Luc cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Culture for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound, ALLO-1) and a positive control (e.g., a known Smo antagonist) in a low-serum medium.

-

Agonist Stimulation: Add the Hedgehog pathway agonist to the wells, followed by the addition of the test compounds at various concentrations. Include wells with agonist only (positive control for activation) and cells with vehicle only (negative control).

-

Incubation: Incubate the plate for a period sufficient to induce luciferase expression (typically 24-48 hours).

-

Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate and measure the firefly luciferase activity. If using a dual-luciferase system, subsequently measure the Renilla luciferase activity for normalization.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Smoothened Binding Assay

A radioligand binding assay or a fluorescence-based competitive displacement assay can be used to determine the binding affinity of this compound and its analogs to the Smoothened receptor. The following is a general workflow.

Objective: To quantify the binding of this compound to Smoothened.

Caption: General workflow for a Smoothened binding assay.

In Vivo Efficacy and Pharmacokinetics

Currently, there is no publicly available data from in vivo studies or pharmacokinetic analyses for either ALLO-1 or this compound.[4] Such studies would be essential to evaluate the therapeutic potential of these compounds, including their bioavailability, metabolism, and efficacy in animal models of Hedgehog-driven cancers. The pharmacokinetic profiles of other small molecule Smoothened inhibitors like sonidegib and vismodegib have been characterized and show differences in their distribution and elimination half-lives.[9][10]

Conclusion and Future Directions

This compound and its analog ALLO-1 are potent Smoothened antagonists with the significant advantage of inhibiting clinically relevant drug-resistant mutants. The in vitro data demonstrates their potential as valuable lead compounds for the development of novel cancer therapeutics. Future research should focus on elucidating their precise binding site on Smoothened, conducting comprehensive structure-activity relationship studies to optimize their potency and pharmacokinetic properties, and evaluating their efficacy and safety in preclinical in vivo models. These steps will be critical in advancing these promising compounds towards clinical development for the treatment of Hedgehog-dependent malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. assaygenie.com [assaygenie.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

Technical Guide to ALLO-501A and the ALPHA/ALPHA2 Studies

An in-depth analysis of the available scientific literature reveals that the term "ALLO-2" is ambiguous. Initial searches identified a preclinical Smoothened (Smo) antagonist designated this compound, an extended-release opioid named ALO-02, and, most prominently, the ALPHA2 clinical trial for the allogeneic CAR T-cell therapy ALLO-501A. Given the request for a technical guide focused on signaling pathways and experimental protocols for a scientific audience, and the wealth of publicly available data, this review will focus on ALLO-501A and the associated ALPHA and ALPHA2 clinical trials. The information regarding the preclinical Smoothened antagonist this compound is currently limited, precluding an in-depth review.

This technical guide provides a comprehensive overview of the allogeneic CAR T-cell therapy ALLO-501A, including its mechanism of action, clinical trial protocols, and available clinical data from the Phase 1 ALPHA and ALPHA2 studies.

Introduction to ALLO-501A

ALLO-501A is an allogeneic chimeric antigen receptor (CAR) T-cell therapy candidate for the treatment of relapsed/refractory large B-cell lymphoma (LBCL).[1][2][3][4][5] As an "off-the-shelf" therapy, it is designed to overcome the logistical challenges associated with autologous CAR T-cell therapies, which require manufacturing patient-specific T-cells. ALLO-501A is a next-generation version of ALLO-501, modified to remove rituximab recognition domains, potentially allowing its use in a wider range of patients.

Mechanism of Action

ALLO-501A's mechanism of action is centered on genetically engineered T-cells that can recognize and eliminate cancer cells. The key features of ALLO-501A include:

-

Anti-CD19 CAR: The T-cells are engineered to express a CAR that targets the CD19 protein, which is commonly found on the surface of B-cell lymphomas.

-

TALEN® Gene Editing: To prevent graft-versus-host disease (GvHD) and rejection by the patient's immune system, ALLO-501A is manufactured using TALEN® gene editing technology to disrupt two key genes:

-

T-cell receptor alpha constant (TRAC): Disruption of the TRAC gene minimizes the risk of the allogeneic T-cells attacking the patient's healthy tissues (GvHD).[6][7]

-

CD52: The CD52 gene is knocked out to render the CAR T-cells resistant to the anti-CD52 monoclonal antibody ALLO-647.[6][7] This allows for a more selective and potent lymphodepletion of the patient's own immune cells, creating a more favorable environment for the expansion and persistence of the allogeneic CAR T-cells.[8]

-

The proposed signaling pathway for ALLO-501A's therapeutic effect is initiated by the binding of the CAR to the CD19 antigen on a lymphoma cell. This binding triggers a signaling cascade within the CAR T-cell, leading to its activation, proliferation, and cytotoxic activity against the cancer cell.

Clinical Development: The ALPHA and ALPHA2 Trials

ALLO-501A is being evaluated in the multicenter, single-arm, open-label Phase 1/2 ALPHA2 study (NCT04416984).[1][2][3][4][9] This study builds upon the findings of the Phase 1 ALPHA trial (NCT03939026), which evaluated the predecessor compound, ALLO-501.[1][10]

The ALPHA2 trial is designed to assess the safety, efficacy, and cell kinetics of ALLO-501A in adult patients with relapsed/refractory LBCL.[4][5]

-

Patient Population: The trial enrolls adult patients with relapsed/refractory LBCL who have received at least two prior lines of therapy.[3]

-

Lymphodepletion Regimen: Prior to receiving ALLO-501A, patients undergo a lymphodepletion regimen to reduce their own lymphocytes and create a window for the allogeneic CAR T-cells to expand. The regimen consists of:

-

Dosing: Patients receive a single infusion of ALLO-501A at doses ranging from 40 to 120 x 10⁶ CAR+ T-cells.[2] The Phase 2 portion of the trial is expected to use a single dose of 120 million CAR+ cells.

-

Consolidation Dosing: Some patients in the Phase 1 study were eligible to receive a second "consolidation" dose of ALLO-501A if they had at least stable disease at day 28.[3][6]

Data from the Phase 1 portions of the ALPHA and ALPHA2 trials have demonstrated promising clinical activity for ALLO-501 and ALLO-501A in patients with relapsed/refractory LBCL.

Table 1: Efficacy of ALLO-501A in the ALPHA2 Trial (ASCO 2021 Data) [2][7]

| Patient Cohort | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) Rate |

| All Patients | 9 | 56% (95% CI, 21%-86%) | 44% (95% CI, 14%-79%) |

| Dose Level 2 (120 x 10⁶ CAR T-cells) | 4 | 50% (95% CI, 7%-93%) | 50% |

| Consolidation Treatment | 5 | 60% (95% CI, 15%-95%) | 40% (95% CI, 5%-85%) |

Table 2: Durability of Response with ALLO-501/501A (FCA90 Regimen) [8]

| Metric | Result |

| Median Duration of Response (DOR) | 23.1 months |

| Patients maintaining CR at 6 months | 50% |

| Longest ongoing CR | 36 months |

The safety profile of ALLO-501A in the ALPHA2 trial has been reported as manageable.[9] Key safety findings include:

-

No dose-limiting toxicities.[8]

-

Low rates of severe cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS).[8][9]

Conclusion

The allogeneic CAR T-cell therapy ALLO-501A has demonstrated a manageable safety profile and encouraging efficacy in early-phase clinical trials for patients with relapsed/refractory large B-cell lymphoma. The ongoing pivotal Phase 2 portion of the ALPHA2 trial will provide further insights into the potential of this "off-the-shelf" CAR T-cell therapy to address the unmet needs of this patient population. The innovative use of gene editing to mitigate the risks of allogeneic cell therapy represents a significant advancement in the field of cellular immunotherapy.

References

- 1. Safety and Efficacy of ALLO-501A Anti-CD19 Allogeneic CAR T Cells in Adults with Relapsed/Refractory Large B Cell Lymphoma, Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma (ALPHA2) [clin.larvol.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Clinical Trial Details | GCI [qa.georgiacancerinfo.org]

- 6. researchgate.net [researchgate.net]

- 7. onclive.com [onclive.com]

- 8. P1125: DURABLES RESPONSES ACHIEVED WITH ANTI-CD19 ALLOGENEIC CAR T ALLO-501/501A IN PHASE 1 TRIALS OF AUTOLOGOUS CAR T-NAÏVE PATIENTS WITH RELAPSED/REFRACTORY LARGE B-CELL LYMPHOMA (R/R LBCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allogene.com [allogene.com]

- 10. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Safety and Toxicity Profile of Allogeneic CAR T-Cell Therapy ALLO-501A

DISCLAIMER: Information for a product specifically named "ALLO-2" was not publicly available. This guide focuses on ALLO-501A, an investigational allogeneic CAR T-cell therapy from Allogene Therapeutics, which is the subject of the pivotal Phase II ALPHA2 trial. It is highly probable that "this compound" refers to this trial.

This technical guide provides a comprehensive overview of the safety and toxicity profile of ALLO-501A, an allogeneic chimeric antigen receptor (CAR) T-cell therapy targeting CD19. The information is intended for researchers, scientists, and drug development professionals.

Introduction to ALLO-501A

ALLO-501A is a genetically modified allogeneic CAR T-cell product designed for the treatment of relapsed/refractory (R/R) large B-cell lymphoma (LBCL).[1] Being allogeneic, or "off-the-shelf," it is derived from healthy donor T-cells, offering the potential for immediate availability and overcoming the manufacturing challenges associated with autologous CAR T-cell therapies.[2][3]

Key genetic modifications in ALLO-501A include:

-

T-cell receptor alpha constant (TRAC) gene disruption: This is accomplished using TALEN® gene editing to minimize the risk of graft-versus-host disease (GvHD), a condition where the donor's immune cells attack the recipient's tissues.[2][3]

-

CD52 gene disruption: This modification makes the ALLO-501A cells resistant to the anti-CD52 monoclonal antibody, ALLO-647.[2][3] ALLO-647 is administered as part of the lymphodepletion regimen to selectively and transiently deplete the patient's own T-cells, creating a more favorable environment for the engraftment and expansion of the allogeneic CAR T-cells.[2][3]

ALLO-501A is the next generation of ALLO-501, with the rituximab recognition domains removed, potentially allowing for its use in a wider range of patients, including those with recent rituximab exposure.[4]

Quantitative Safety Data

The safety and tolerability of ALLO-501A have been evaluated in the Phase I/II ALPHA and ALPHA2 clinical trials. The data presented below is a summary of findings from these studies.

Treatment-Emergent Adverse Events (TEAEs)

The most common TEAEs observed in the ALPHA/ALPHA2 trials are summarized in the table below.

| Adverse Event (Any Grade) | Frequency |

| Anemia | 73%[5] |

| Leukopenia | 73%[5] |

| Neutropenia | 73%[5] |

| Thrombocytopenia | 73%[5] |

| Lymphopenia | 64%[5] |

| Infusion-Related Reactions | 36%[5] |

Adverse Events of Special Interest

The incidence of key adverse events associated with CAR T-cell therapy is detailed below.

| Adverse Event | Grade | Incidence |

| Cytokine Release Syndrome (CRS) | Grade 1-2 | 18%[5] |

| Grade ≥3 | 0%[3][6] | |

| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | Any Grade | 0%[3][5][6] |

| Graft-versus-Host Disease (GvHD) | Any Grade | 0%[3][5][6] |

Of note, a clinical hold was placed on the ALPHA2 trial in October 2021 due to a report of a chromosomal abnormality in a single patient with pancytopenia.[7] The clinical relevance of this finding and its relationship to the gene editing process are under investigation.[7]

Experimental Protocols

ALPHA2 Trial (NCT04416984) Protocol Overview

The ALPHA2 study is a single-arm, open-label, multicenter Phase 1/2 trial designed to evaluate the safety, efficacy, and cell kinetics of ALLO-501A in adult patients with R/R LBCL.[8]

Inclusion Criteria (Abbreviated):

-

Adults with relapsed or refractory large B-cell lymphoma.[8]

-

At least two prior lines of therapy.[5]

-

ECOG performance status of 0 or 1.[2]

Exclusion Criteria (Abbreviated):

-

Active central nervous system (CNS) involvement by malignancy.[8]

-

Prior radiation therapy within 2 weeks of ALLO-647 administration.[8]

Treatment Regimen:

-

Lymphodepletion: Patients receive a 3-day lymphodepletion regimen consisting of:

-

ALLO-501A Infusion: Following lymphodepletion, patients are infused with ALLO-501A at escalating dose levels (DL1: 40 x 10⁶ CAR+ cells; DL2: 120 x 10⁶ CAR+ cells).[5]

-

Consolidation Dosing: In some cohorts, patients with stable disease or better at day 28 may receive a second "consolidation" dose of ALLO-501A, preceded by another dose of ALLO-647 without chemotherapy.[2][5]

Endpoints:

-

Primary Endpoints: Safety, tolerability, and cell kinetics of ALLO-501A.[7]

-

Secondary Endpoints: Investigator-assessed Overall Response Rate (ORR).[7]

Visualizations

Signaling Pathways

The following diagram illustrates the general signaling cascade initiated upon engagement of the CD19 CAR with its target antigen on a B-cell.

Caption: CD19 CAR T-Cell Signaling Pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for a patient enrolled in the ALPHA2 clinical trial.

Caption: ALPHA2 Clinical Trial Workflow.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. P1125: DURABLES RESPONSES ACHIEVED WITH ANTI-CD19 ALLOGENEIC CAR T ALLO-501/501A IN PHASE 1 TRIALS OF AUTOLOGOUS CAR T-NAÏVE PATIENTS WITH RELAPSED/REFRACTORY LARGE B-CELL LYMPHOMA (R/R LBCL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allogene Therapeutics Provides Additional ALLO-501/501A Phase 1 Data in an Oral Presentation at the International Conference on Malignant Lymphoma (ICML) Lugano | Allogene Therapeutics [allogene.gcs-web.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Allogeneic Chimeric Antigen Receptor T-Cell Products Cemacabtagene Ansegedleucel/ALLO-501 in Relapsed/Refractory Large B-Cell Lymphoma: Phase I Experience From the ALPHA2/ALPHA Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Solubility and Stability of ALLO-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of ALLO-2, a potent antagonist of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. The information is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.

Core Concepts: this compound and the Hedgehog Signaling Pathway

This compound is a small molecule inhibitor that targets the SMO receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] This pathway is essential during embryonic development and is implicated in the maintenance of adult tissue homeostasis. Dysregulation of the Hh pathway is a known driver in several forms of cancer, making SMO an attractive therapeutic target.[2][3]

This compound and its close analog, ALLO-1, have been identified as potent SMO antagonists. They have been shown to inhibit both wild-type and a drug-resistant mutant (D473H) of the human SMO receptor, indicating a distinct binding mode compared to other SMO inhibitors.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of the G-protein-coupled receptor SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[2][3]